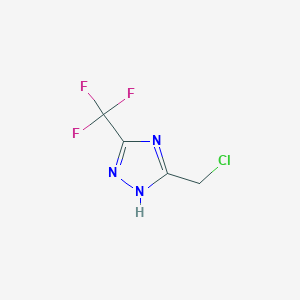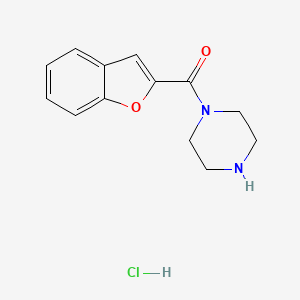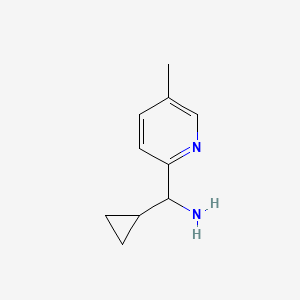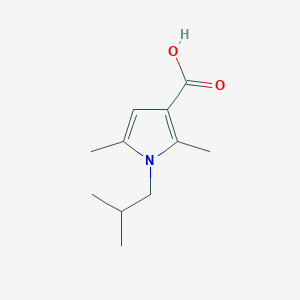
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C11H17NO2. It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk custom synthesis, where specific reaction conditions are optimized for large-scale manufacturing . The process ensures high purity and yield, which are crucial for its applications in research and industry.
化学反应分析
Types of Reactions: 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogens or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a compound of interest in pharmacological research. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules .
相似化合物的比较
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Shares a similar pyrrole ring structure but differs in the substituents attached to the ring.
2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrole: Another pyrrole derivative with different alkyl substituents.
Uniqueness: 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific isobutyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other pyrrole derivatives.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(2-methylpropyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-7(2)6-12-8(3)5-10(9(12)4)11(13)14/h5,7H,6H2,1-4H3,(H,13,14) |
InChI 键 |
ACULMKMABIDQIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1CC(C)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
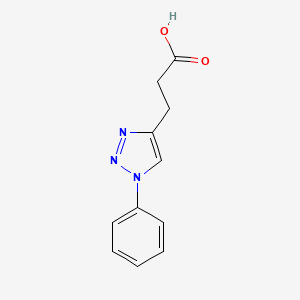
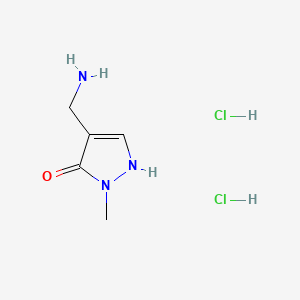
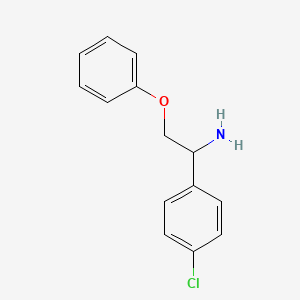
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
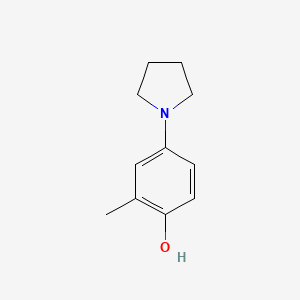
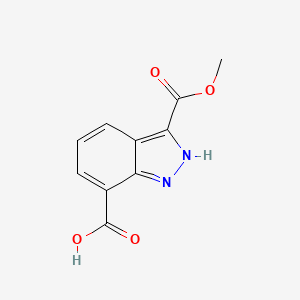
![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
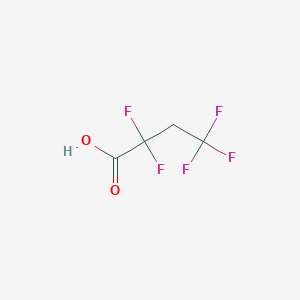
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
